molecular formula C12H16FN3O2 B4843543 N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide

N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide

Cat. No. B4843543
M. Wt: 253.27 g/mol
InChI Key: QRQHMRWIYUVMOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide and related compounds involves multiple steps including chlorination, condensation, hydrolysis, and further condensation reactions. A novel synthesis technology designed for such compounds emphasizes simplicity, ease of separation, and purification, with applicability to large-scale industrial production, achieving yields up to 75.2% (Lan-xiang, 2011).

Molecular Structure Analysis

Research on related dimethylamino compounds highlights the importance of molecular structure analysis. For instance, protonation-induced conformational changes have been observed in similar molecules, emphasizing the role of strong intramolecular hydrogen bonding in stabilizing certain conformations (Ohno et al., 2003). Another study detailed the crystal structure of a dimethylamino compound, providing insights into molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide derivatives can be complex, with outcomes dependent on the specific conditions and reactants used. For example, reactions between bis(dimethylamino)fluoromethylidene-phosphorane and n-butyllithium have been studied, revealing the formation of new carbodiphosphoranes and highlighting the intricate nature of such chemical interactions (Plass et al., 1992).

Physical Properties Analysis

The physical properties of N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide derivatives can vary widely. Studies have explored properties such as solubility, indicating that certain dimethylamino compounds are extremely soluble in water and other polar solvents (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide derivatives have been the focus of several studies. For instance, antiallergy activity research on similar compounds has shown varying degrees of effectiveness, shedding light on their potential applications in therapeutic contexts (Walsh et al., 1990).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2/c1-16(2)7-6-14-11(17)12(18)15-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQHMRWIYUVMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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